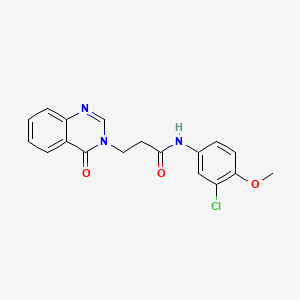

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the quinazolinone moiety and the substituted phenyl group in its structure suggests potential pharmacological applications.

Properties

Molecular Formula |

C18H16ClN3O3 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(10-14(16)19)21-17(23)8-9-22-11-20-15-5-3-2-4-13(15)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23) |

InChI Key |

VNJVTYCJCYTLOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate chloro and methoxy-substituted benzene derivatives.

Amide Bond Formation: The final step involves coupling the substituted phenyl group with the quinazolinone core through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the quinazolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl-substituted derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds related to N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant anticonvulsant properties. For example, derivatives of quinazolinone have shown efficacy comparable to established anticonvulsant medications like diazepam. The substitution patterns on the quinazolinone ring influence the potency and selectivity against various biological targets.

Anti-inflammatory Properties

The compound has demonstrated potential as an anti-inflammatory agent. Its structural features may allow it to interact with specific receptors involved in inflammation pathways, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Quinazolinone Moiety : This step often involves cyclization reactions using appropriate precursors.

- Amidation : The quinazolinone is then reacted with an amine to form the final amide product.

Careful control of reaction conditions is crucial for optimizing yield and purity.

Interaction Studies

Preliminary evaluations suggest that this compound interacts with biological targets involved in neurotransmission and inflammation. Techniques such as molecular docking and in vitro assays are essential for elucidating these interactions fully.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Activity : Recent research has shown that derivatives of quinazolinone possess antimicrobial properties against various pathogens, indicating their potential as lead compounds for developing new antibiotics .

- Anticancer Potential : A series of related compounds were tested for antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). Some exhibited IC50 values in the range of 1.9–7.52 μg/mL, demonstrating significant anticancer activity .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the substituted phenyl group may enhance binding affinity and specificity. Pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

N-(3-chloro-4-methoxyphenyl)-4-oxoquinazoline-3-carboxamide: Similar structure with a carboxamide group instead of a propanamide group.

N-(3-chloro-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern and the presence of both the quinazolinone and substituted phenyl moieties. This combination may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines a chloro-substituted aromatic ring with a quinazolinone moiety, which contributes to its diverse biological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.8 g/mol. The compound features several functional groups that contribute to its biological activity:

- Chloro Group : Enhances reactivity and may influence biological interactions.

- Methoxy Group : Potentially increases lipophilicity and bioavailability.

- Quinazolinone Moiety : Known for various pharmacological activities.

Anticonvulsant Properties

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant anticonvulsant properties. For instance, certain analogs have shown efficacy comparable to established medications like diazepam in animal models of epilepsy. The substitution patterns on the quinazolinone ring play a crucial role in determining the potency and selectivity against various biological targets.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. Preliminary evaluations suggest that it may interact with specific receptors or enzymes involved in inflammation pathways. In vitro assays have demonstrated that related compounds can inhibit the release of inflammatory cytokines such as TNF-α and IFN-γ, indicating a promising therapeutic avenue for treating inflammatory diseases .

Antitumor Activity

The antitumor activity of quinazolinone derivatives has been extensively investigated. A study conducted by the National Cancer Institute evaluated various compounds against 60 cancer cell lines, including leukemia and breast cancer cells. Results indicated that certain derivatives exhibited significant antineoplastic activity, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in neurotransmission and inflammation pathways, further supporting its potential therapeutic applications .

Study 1: Anticonvulsant Activity Assessment

In a controlled study assessing the anticonvulsant properties of this compound, researchers administered varying doses to animal models induced with seizures. The results indicated a dose-dependent reduction in seizure frequency compared to control groups treated with saline solutions.

Study 2: In Vitro Anticancer Evaluation

A comprehensive evaluation of the anticancer activity was performed on several derivatives, including this compound. The MTT assay revealed that these compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against breast and lung cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.